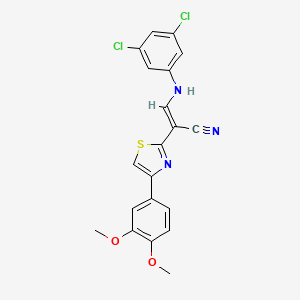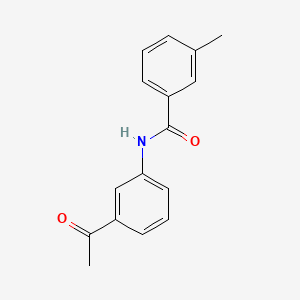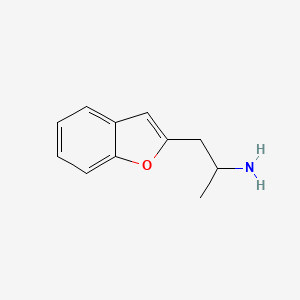![molecular formula C18H14N2O4 B2962360 4-[(Z)-2-Cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid CAS No. 478017-17-3](/img/structure/B2962360.png)
4-[(Z)-2-Cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[(Z)-2-Cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, which is a common component in various pharmaceuticals and is known for its antimicrobial properties . The molecule also contains a cyano group (-CN), a methoxy group (-OCH3), and an anilino group (-NH2 attached to a benzene ring), which can significantly influence its chemical behavior.
Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For instance, the cyano group could be hydrolyzed to form a carboxylic acid or reduced to form an amine. The benzoic acid moiety could participate in various acid-base reactions. The methoxy group could undergo reactions typical of ethers, while the anilino group could participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxylic acid and cyano groups could enhance its solubility in polar solvents. The compound’s melting and boiling points would likely be relatively high due to the presence of multiple polar groups and the potential for pi-stacking interactions between aromatic rings .Wissenschaftliche Forschungsanwendungen
Enzymatic Oxidative Polymerization
A study on the enzymatic oxidative polymerization of a para-imine functionalized phenol derivative, 4-(4-hydroxybenzylideneamino)benzoic acid (HBBA), using horseradish peroxidase enzyme, illustrates the potential of benzoic acid derivatives in creating polymers with significant thermal stability and potential for electrical conductivity applications (Kumbul et al., 2015).
Coordination Chemistry and Luminescence
Research into lanthanide coordination compounds employing 4-benzyloxy benzoic acid derivatives as ligands has shown that these compounds can significantly influence the photophysical properties of the resulting materials, which has implications for the development of materials with specific luminescent properties (Sivakumar et al., 2010).
Supramolecular Liquid Crystalline Complexes
The formation of supramolecular liquid crystalline complexes through hydrogen bonding between specific benzoic acid derivatives has been reported. These complexes exhibit nematic phases, which are of interest for the development of new liquid crystal materials with potential applications in displays and optical devices (Alaasar & Tschierske, 2019).
Synthetic Applications in Organic Chemistry
The palladium acetate-catalyzed cyclization reaction of 2,3-allenoic acids, leading to the formation of specific furan-2(5H)-one derivatives, demonstrates the utility of benzoic acid derivatives in complex organic synthesis, providing pathways for the creation of compounds with potential pharmacological applications (Gu et al., 2007).
Anti-bacterial Activity
The synthesis and characterization of specific benzoic acid derivatives have shown promising anti-bacterial activity, suggesting their potential use in the development of new antimicrobial agents. This highlights the broader impact of benzoic acid derivatives in medicinal chemistry and pharmacology (Banday et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-24-16-4-2-3-15(10-16)20-17(21)14(11-19)9-12-5-7-13(8-6-12)18(22)23/h2-10H,1H3,(H,20,21)(H,22,23)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZIAZUUGMMFGN-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-{[(methylthio)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2962286.png)
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2962288.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide](/img/structure/B2962291.png)
![6-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2962292.png)
![8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2962294.png)
![N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2962295.png)
![5-(3-Methylbut-2-enyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2962297.png)

![Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2962299.png)